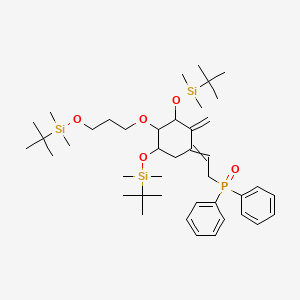

((Z)-2-((3R,4R,5R)-3,5-bis((tert-butyldimethylsilyl)oxy)-4-(3-((tert-butyldimethylsilyl)oxy)propoxy)-2-methylenecyclohexylidene)ethyl)diphenylphosphine oxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Eldecalcitol Intermediate A is an intermediate of eldecalcitol, a vitamin D3 analogue for the treatment of osteoporosis. Eldecalcitol is more active in bone resorption inhibition in comparison with alfacalcidol.

Activité Biologique

The compound ((Z)-2-((3R,4R,5R)-3,5-bis((tert-butyldimethylsilyl)oxy)-4-(3-((tert-butyldimethylsilyl)oxy)propoxy)-2-methylenecyclohexylidene)ethyl)diphenylphosphine oxide (CAS: 1254276-84-0) is a phosphine oxide derivative notable for its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects based on current research findings.

Chemical Structure and Properties

The molecular formula of the compound is C52H75O5PSi3, with a molecular weight of 895.38 g/mol. The compound features a complex structure with multiple tert-butyldimethylsilyl ether groups that enhance its stability and solubility in organic solvents.

Structural Formula

Anticancer Properties

Research indicates that phosphine oxides possess significant anticancer properties. For instance, studies have shown that similar compounds can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. The specific biological activity of this compound has not been extensively documented in primary literature but can be inferred from related compounds.

- Inhibition of Protein Synthesis : Phosphine oxides may interfere with protein synthesis pathways, potentially affecting oncogenic factors such as eIF4E, which is crucial for the initiation of translation in cancer cells .

- Reactive Oxygen Species (ROS) Production : Some phosphine oxides are known to induce oxidative stress in cancer cells, leading to cell death .

Case Studies and Research Findings

A review of available literature suggests several avenues of investigation into the biological activity of phosphine oxides:

- Cell Line Studies : In vitro studies have shown that phosphine oxide derivatives can exhibit cytotoxic effects against various cancer cell lines. For example, a related study demonstrated significant inhibition of cell proliferation in breast cancer cell lines treated with structurally similar compounds .

- In Vivo Models : Animal models have been employed to assess the therapeutic potential of phosphine oxide derivatives. These studies typically evaluate tumor size reduction and survival rates following treatment with the compounds.

Data Summary Table

| Property | Value |

|---|---|

| CAS Number | 1254276-84-0 |

| Molecular Weight | 895.38 g/mol |

| Molecular Formula | C₅₂H₇₅O₅PSi₃ |

| Purity | 97% |

| Storage Conditions | Inert atmosphere; Store at -20°C |

Propriétés

IUPAC Name |

3-[2,6-bis[[tert-butyl(dimethyl)silyl]oxy]-4-(2-diphenylphosphorylethylidene)-3-methylidenecyclohexyl]oxypropoxy-tert-butyl-dimethylsilane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H71O5PSi3/c1-33-34(28-31-48(43,35-24-19-17-20-25-35)36-26-21-18-22-27-36)32-37(46-50(13,14)41(5,6)7)39(38(33)47-51(15,16)42(8,9)10)44-29-23-30-45-49(11,12)40(2,3)4/h17-22,24-28,37-39H,1,23,29-32H2,2-16H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCCWLTTWSBJXFK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCCCOC1C(CC(=CCP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C(=C)C1O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H71O5PSi3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

771.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.